4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

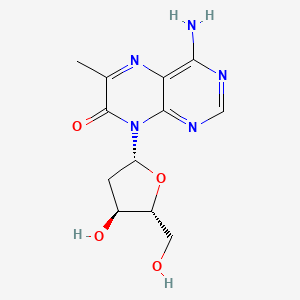

4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone, commonly known as 4-AM-8-R, is a synthetic pteridine derivative that has been studied for its potential applications in scientific research. 4-AM-8-R is a versatile molecule with a wide range of biological functions, including the inhibition of enzymes and the modulation of gene expression. This molecule has been used in a variety of laboratory experiments due to its versatility and potential applications.

Aplicaciones Científicas De Investigación

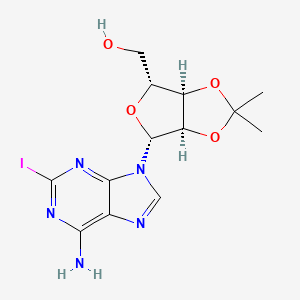

Synthesis of Nucleosides and Their Analogues : This compound is used in the synthesis of various nucleosides, which are structural analogs of adenosine. For example, Jungmann and Pfleiderer (2009) synthesized various 4-amino-7(8H)pteridones, which can be regarded as 2′-deoxyadenosine analogs (Jungmann & Pfleiderer, 2009).

Fluorescence Characterization for DNA Incorporation : Hawkins et al. (2001) synthesized two fluorescent adenosine analogs, including 4-amino-6-methyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (6MAP). These are incorporated into oligonucleotides for fluorescence studies and can provide information on DNA structure during interactions with other molecules (Hawkins et al., 2001).

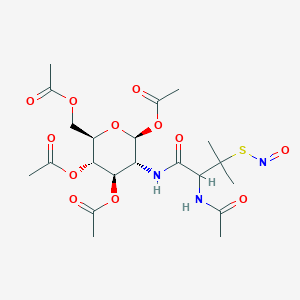

Oligonucleotide Synthesis and Labeling : Charubala et al. (1997) discussed the synthesis of 8-(2-deoxy-β-D-ribofuranosyl)-4-amino-7(8H)pteridones for use in oligonucleotide synthesis. These compounds serve as fluorescence labels in enzyme reactions (Charubala et al., 1997).

Premelting Transition of DNA A-Tracts : Augustyn et al. (2006) utilized 4-amino-8-(2-deoxy-beta-d-ribofuranosyl)-5'-O-dimethoxytrityl-6-methyl-7(8H)-pteridone (6MAP) to analyze DNA A-tracts during the premelting transition, demonstrating its utility in studying DNA conformational changes (Augustyn et al., 2006).

Propiedades

IUPAC Name |

4-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpteridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4/c1-5-12(20)17(8-2-6(19)7(3-18)21-8)11-9(16-5)10(13)14-4-15-11/h4,6-8,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,7+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIOPDSMXLCBHH-XLPZGREQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=CN=C2N(C1=O)C3CC(C(O3)CO)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N=CN=C2N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does 6MAP interact with DNA and what kind of information can it provide?

A1: 6MAP can be incorporated into oligonucleotides during chemical synthesis, substituting for adenosine [, ]. Once integrated into the DNA strand, 6MAP's fluorescence properties are sensitive to its surrounding environment. Changes in fluorescence intensity, decay curves, and lifetimes can indicate interactions with neighboring bases or structural alterations within the DNA molecule []. This sensitivity makes 6MAP a valuable probe for real-time monitoring of DNA dynamics, such as during binding events or catalytic reactions [].

Q2: How does the structure of 6MAP affect its fluorescence and suitability as a DNA probe?

A2: 6MAP possesses a pteridine ring system, which contributes to its fluorescence properties []. The quantum yield of 6MAP varies depending on its environment, being higher in its monomeric form (0.39) and lower when incorporated into oligonucleotides (ranging from >0.01 to 0.11) []. This quenching effect within the oligonucleotide structure suggests sensitivity to base stacking and other intramolecular interactions. Importantly, 6MAP's incorporation minimally disrupts the overall DNA structure, as evidenced by melting temperatures comparable to unmodified DNA []. This characteristic makes 6MAP a suitable probe for studying DNA interactions without significantly perturbing the native system.

Q3: Are there any studies investigating the behavior of 6MAP in more complex DNA structures like four-way junctions?

A3: Yes, research has explored the use of 6MAP to study the melting process of DNA four-way junctions (4WJs) []. This work utilized 6MAP's fluorescence to observe the unfolding pathway of the 4WJ, revealing a unique melting behavior that deviates from simple duplex DNA []. These findings suggest that 6MAP can provide valuable insights into the structural dynamics of complex DNA structures beyond simple duplexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)